An In-depth Technical Guide to the Synthesis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
An In-depth Technical Guide to the Synthesis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, a known process-related impurity of the antimuscarinic drug Fesoterodine. Fesoterodine is a prodrug, rapidly hydrolyzed in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is effective in the treatment of overactive bladder syndrome.[1][2] The impurity, also known as Fesoterodine Impurity P, is a dimeric structure formed from two units of the active metabolite.[3] Due to the stringent regulatory requirements for the identification and control of impurities in active pharmaceutical ingredients (APIs), understanding the formation of such related substances is of paramount importance.[4][5] This document outlines a scientifically grounded, proposed synthesis of this ether impurity, based on established chemical principles and known synthetic routes for Fesoterodine and its precursors. The proposed pathway involves the synthesis of the key intermediate, 5-HMT, followed by a proposed intermolecular etherification and subsequent selective esterification.
Introduction to Fesoterodine and the Ether Impurity
Fesoterodine, chemically named [2-[(1R)-3-(Di(propan-2-yl)amino)-1-phenylpropyl]-4-(hydroxymethyl) phenyl]2-methylpropanoate, is a competitive muscarinic receptor antagonist.[3][6] It is administered as a fumarate salt, commercially known as Toviaz®.[2] The therapeutic effect of Fesoterodine is mediated by its active metabolite, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as 5-hydroxymethyl tolterodine (5-HMT).[7][8][9] The synthesis of Fesoterodine, therefore, is centered around the efficient production of 5-HMT, followed by a selective esterification of its phenolic hydroxyl group.[10]
During the synthesis and storage of Fesoterodine, various related substances and degradation products can be formed.[3][4] One such process-related impurity is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS No: 1380491-71-3).[3][11] Its chemical structure is [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino)-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate. This molecule is essentially a dimer where one molecule of 5-HMT is linked via an ether bond from its benzylic position to the phenolic oxygen of a second 5-HMT molecule, with one of the phenolic hydroxyls being esterified.
The control of such impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[5] This guide proposes a plausible synthetic route to this ether impurity to aid researchers in its identification, characterization, and the development of control strategies.
Proposed Synthetic Pathway Overview
As no direct synthesis for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is extensively documented in publicly available literature, this guide proposes a logical three-step synthesis based on the known chemistry of Fesoterodine production. The proposed pathway is as follows:
-
Synthesis of the Core Intermediate: Preparation of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT).
-
Formation of the Dimeric Ether: Intermolecular acid-catalyzed dehydration of 5-HMT to form the key ether-linked dimer.
-
Selective Esterification: Acylation of the dimeric intermediate with isobutyryl chloride to yield the final product.
Caption: Proposed overall synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of (R)-5-Hydroxymethyl Tolterodine (5-HMT)
The synthesis of the active metabolite, 5-HMT, is the cornerstone of Fesoterodine production. Numerous synthetic routes have been reported in the literature, often starting from precursors like 4-hydroxybenzoic acid or employing Friedel-Crafts alkylation strategies.[10] A common approach involves the reduction of a carboxylic acid or ester precursor.
Illustrative Protocol for 5-HMT Synthesis:
A well-established method involves the reduction of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid or its corresponding ester.[6][12]
-
Starting Material: (R)-methyl 2-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoate.
-
Reaction: The benzoate derivative is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).
-
Reduction: The solution is treated with a suitable reducing agent, for example, lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Isolation: The reaction is carefully quenched, followed by an aqueous work-up to remove inorganic salts. The organic layer is then separated, dried, and concentrated under reduced pressure to yield crude 5-HMT.
-
Purification: The crude product can be purified by column chromatography or crystallization to obtain pure (R)-5-Hydroxymethyl Tolterodine.
Step 2: Proposed Synthesis of the Ether-Linked Dimeric Diol
The formation of the ether linkage is hypothesized to occur via an acid-catalyzed intermolecular dehydration of two molecules of 5-HMT. The benzylic alcohol of one molecule is protonated under acidic conditions, forming a good leaving group (water) and generating a stabilized benzylic carbocation. This carbocation is then attacked by the nucleophilic phenolic hydroxyl group of a second 5-HMT molecule. Such acid-catalyzed etherifications of benzylic alcohols are known reactions.[13][14]
Caption: Proposed mechanism for the acid-catalyzed intermolecular etherification of 5-HMT.
Proposed Experimental Protocol:
-
Reactants: (R)-5-Hydroxymethyl Tolterodine (5-HMT) is dissolved in an inert solvent such as toluene or dichloromethane.
-
Catalyst: A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid or a Lewis acid like iron(III) chloride, is added to the solution.[13]
-
Reaction Conditions: The reaction mixture is heated, potentially with azeotropic removal of water using a Dean-Stark apparatus, to drive the equilibrium towards the ether product. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction is cooled and neutralized with a mild base (e.g., aqueous sodium bicarbonate solution). The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under vacuum.
-
Purification: The resulting crude product, a mixture of starting material, the desired dimer, and potentially other byproducts, is purified using column chromatography on silica gel to isolate the pure ether-linked dimeric diol.
Table 1: Proposed Reaction Conditions for Dimerization
| Parameter | Proposed Value/Reagent | Rationale |
| Starting Material | (R)-5-Hydroxymethyl Tolterodine | The direct precursor to the dimeric structure. |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the reaction forward. |
| Catalyst | p-Toluenesulfonic acid | A common, effective catalyst for acid-catalyzed dehydrations.[14] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Monitoring | HPLC/TLC | To track the consumption of starting material and formation of the product. |
Step 3: Selective Esterification to Yield Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
The final step is the selective acylation of one of the phenolic hydroxyl groups of the dimeric diol intermediate. This reaction is analogous to the final step in the synthesis of Fesoterodine itself, where 5-HMT is esterified.[4] The challenge lies in achieving mono-esterification.
Proposed Experimental Protocol:
-
Reactants: The purified ether-linked dimeric diol is dissolved in a suitable aprotic solvent, such as dichloromethane or methyl tert-butyl ether.
-
Base: A non-nucleophilic organic base, like triethylamine or N,N-diisopropylethylamine, is added to the solution.
-
Acylating Agent: Isobutyryl chloride is added dropwise to the reaction mixture at a controlled low temperature (e.g., -10 °C to 0 °C) to enhance selectivity and control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC to maximize the formation of the mono-ester and minimize the formation of the di-esterified byproduct.
-
Work-up and Isolation: Once the desired conversion is achieved, the reaction is quenched with water or a dilute aqueous acid. The organic phase is separated, washed, dried, and concentrated.
-
Purification: The final product is purified from any unreacted starting material, the di-esterified byproduct, and other impurities using preparative HPLC or column chromatography.
Analytical Characterization
The identity and purity of the synthesized Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether should be confirmed using a combination of modern analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification. | A single major peak with a retention time corresponding to the impurity standard. |
| Mass Spectrometry (MS) | Molecular weight determination and structural fragmentation analysis. | A molecular ion peak corresponding to the calculated mass of the compound (C₄₈H₆₆N₂O₄, MW: 735.06 g/mol ).[3] |
| NMR Spectroscopy (¹H, ¹³C, COSY) | Detailed structural elucidation. | Signals corresponding to two distinct but linked 5-HMT units, including the isobutyryl group protons and the ether linkage. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorptions for O-H (hydroxyl), C-O (ether and ester), C=O (ester), and aromatic C-H bonds. |
Conclusion
This technical guide has detailed a plausible and scientifically sound synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, a known impurity in the manufacturing of Fesoterodine. By understanding the likely formation route of this impurity—proposed here as an acid-catalyzed dimerization of the 5-HMT intermediate followed by selective esterification—researchers and drug development professionals can better devise strategies to control its presence in the final API. The provided protocols, while proposed, are based on established organic synthesis principles and the known chemistry of Fesoterodine. Further experimental validation is necessary to optimize the reaction conditions for the specific synthesis of this impurity for its use as an analytical reference standard.
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